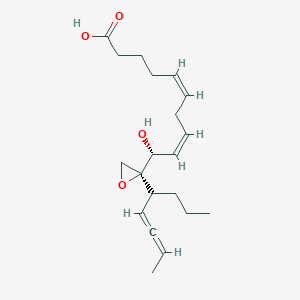
10-Hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hepoxilin B4 is a member of the hepoxilin family, which are epoxyalcohol metabolites derived from polyunsaturated fatty acids. These compounds possess both an epoxide and a hydroxyl residue. Hepoxilin B4 is specifically derived from arachidonic acid and plays a significant role in various biological processes, including inflammation and cellular signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hepoxilin B4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The process begins with the formation of hydroperoxy derivatives, which are then converted into hepoxilins through the action of specific enzymes . The reaction conditions often require controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of hepoxilin B4 is less common due to its instability and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have made it possible to produce hepoxilin B4 in controlled laboratory settings for research purposes .
化学反応の分析
Types of Reactions
Hepoxilin B4 undergoes various chemical reactions, including:
Reduction: Reduction of the epoxide group to form dihydroxy derivatives.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hepoxilin B4 include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like lipoxygenases and cytochrome P450 for specific transformations.
Major Products Formed
The major products formed from the reactions of hepoxilin B4 include trioxilins, dihydroxy derivatives, and various substituted compounds depending on the reaction conditions and reagents used .
科学的研究の応用
Hepoxilin B4 has several scientific research applications, including:
Chemistry: Used as a model compound to study epoxide and hydroxyl group reactivity.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
作用機序
Hepoxilin B4 exerts its effects primarily through the release of calcium from intracellular stores. This process is mediated by a receptor that is intracellular and G-protein coupled . The compound’s ability to translocate calcium from the endoplasmic reticulum to the mitochondria plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
Hepoxilin A3: Another member of the hepoxilin family, also derived from arachidonic acid, but with different epoxide and hydroxyl positions.
Leukotriene B4: A related eicosanoid with distinct biological functions, primarily involved in neutrophil chemotaxis.
Uniqueness of Hepoxilin B4
Hepoxilin B4 is unique due to its specific structure and the dual presence of epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its role in calcium signaling and inflammation sets it apart from other eicosanoids .
特性
CAS番号 |
103188-12-1 |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
InChIキー |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
異性体SMILES |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
正規SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
同義語 |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















